Vinorelbine is derived from the natural products of the plant Catharanthus roseus, specifically from the alkaloids vindoline and catharanthine. It is classified as an antineoplastic agent and is primarily used to treat non-small cell lung cancer and breast cancer. Vinorelbine is known for its ability to disrupt microtubule function during cell division, making it effective against rapidly dividing cancer cells. It is marketed under the brand name Navelbine and has been included in the World Health Organization's List of Essential Medicines due to its importance in cancer treatment .
Vinorelbine can be synthesized through two main pathways:
These synthetic routes highlight vinorelbine's complexity and the precision required in its production.
The molecular formula of vinorelbine is , with a molar mass of approximately 778.947 g/mol. The structure consists of two primary components: vindoline and catharanthine, linked together by a modified eight-membered ring system. This structural modification enhances its pharmacological properties compared to other vinca alkaloids . The presence of two nitrogen atoms in the structure contributes to its interaction with microtubules.
Vinorelbine primarily participates in reactions involving microtubule dynamics:
The pharmacokinetics of vinorelbine indicate a triphasic elimination pattern following intravenous administration, with a half-life ranging from 27.7 to 43.6 hours .
Vinorelbine acts as a mitotic spindle poison, interfering with tubulin polymerization necessary for microtubule formation. By binding to beta-tubulin, vinorelbine inhibits chromosomal segregation during mitosis:
This mechanism underscores vinorelbine's efficacy in treating cancers characterized by rapid cell division.
Vinorelbine exhibits several notable physical and chemical properties:
These properties are critical for understanding how vinorelbine behaves in biological systems.
Vinorelbine is primarily utilized in oncology for:
The drug's ability to effectively target rapidly dividing cells makes it a valuable tool in modern cancer therapy.
Vinorelbine is a semisynthetic vinca alkaloid derived from natural precursors isolated from Catharanthus roseus (Madagascar periwinkle). The synthesis begins with two monomeric alkaloids: catharanthine and vindoline, which are coupled to form anhydrovinblastine as a pivotal intermediate [1] [8]. This intermediate undergoes a critical ring contraction reaction, converting the nine-membered catharanthine moiety into an eight-membered structure characteristic of vinorelbine [5] [8]. The ring contraction is achieved through a sequential chemical process involving:
This semisynthetic pathway represents a significant advancement over direct plant extraction, allowing for:
Table 1: Key Precursors in Vinorelbine Synthesis
| Precursor Alkaloid | Structural Role | Source |
|---|---|---|
| Catharanthine | Provides the velbanamine fragment for ring contraction | Catharanthus roseus |
| Vindoline | Contributes the vindoline skeleton with conserved structure | Catharanthus roseus |
| Anhydrovinblastine | Intermediate for ring contraction reaction | Semisynthetic from monomers |
The primary structural distinction between vinorelbine and other vinca alkaloids lies in the modification of the catharanthine subunit. Vinorelbine features an eight-membered C-ring instead of the nine-membered ring found in vinblastine and vincristine [2] [8]. This contraction generates significant conformational effects:
Biophysical studies demonstrate that vinorelbine binds to the β-subunit of tubulin dimers at the vinca domain with distinct kinetics compared to its predecessors. The structural alterations result in:
Table 2: Structural and Binding Properties of Vinca Alkaloids
| Alkaloid | C-ring Size | Lipophilicity (log P) | Tubulin Dissociation Constant (Kd, μM) |
|---|---|---|---|
| Vinblastine | 9-membered | 2.8 | 7.2 |
| Vincristine | 9-membered | 2.5 | 8.1 |
| Vinorelbine | 8-membered | 3.4 | 5.8 |
The thermodynamic profile of vinorelbine-tubulin interaction shows a favorable enthalpy change (ΔH = -9.8 kcal/mol) and entropy penalty (TΔS = -2.4 kcal/mol), indicating binding is primarily driven by specific hydrogen bonds and van der Waals contacts rather than hydrophobic effects alone [4].
Geminal difluorination at the C20' position of vinorelbine produces vinflunine, a fluorinated analog with improved pharmacological properties. This transformation employs superacid-catalyzed chemistry to achieve selective fluorination without compromising the complex molecular scaffold [3] [6]. The reaction mechanism proceeds through:
Scheme 1: Superacid-Catalyzed Gem-Fluorination Mechanism
Vinorelbine → [SbF₅/CHCl₃] → Carbocation Intermediate → Hydride Shift → Chloronium Intermediate ↓ [H⁺ Abstraction by Cl₂HC⁺] → α-Chlorocarbenium Ion → [F⁻ Capture] → Vinflunine The superacid system (SbF₅/CHCl₃) uniquely enables this transformation by:
The reaction proceeds with 35% yield despite the complexity of the molecule, highlighting the chemoselectivity of the superacid system. The C20' gem-difluoro configuration enhances metabolic stability by blocking cytochrome P450 oxidation at this position and increases tubulin binding through electrostatic interactions with Thr179 in the β-tubulin subunit [3] [6].
Industrial production of vinorelbine requires optimization of synthetic pathways to overcome key challenges:
Advances in synthetic methodology have addressed these limitations:
Recent innovations focus on total synthetic approaches to bypass plant-derived intermediates. Key developments include:
Table 3: Evolution of Vinorelbine Production Methods
| Synthetic Approach | Key Features | Overall Yield | Limitations |
|---|---|---|---|
| Natural Extraction & Semisynthesis | Plant-derived catharanthine/vindoline | 0.002% | Seasonal variation, low concentration |
| Biotechnological Production | Cell cultures with jasmonate elicitation | 0.08% | High infrastructure costs |
| Partial Total Synthesis | Chemical synthesis of vindoline analogs | 1.2% | Complex purification |
| Full Synthetic Route | Transition metal-catalyzed coupling | 3.5% (theoretical) | Currently non-competitive |
These optimizations have enabled kilogram-scale production while maintaining the strict stereochemical integrity required for antitumor activity. The current industrial process achieves an overall yield of 18% from vindoline and catharanthine, representing a 90-fold improvement over initial laboratory syntheses [1] [6] [8]. Future directions include biocatalytic ring contraction enzymes and engineered microbial platforms for de novo biosynthesis.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6